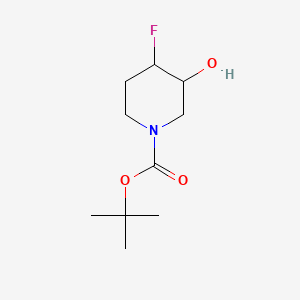

Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

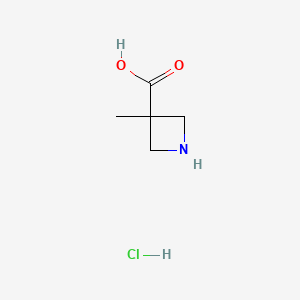

Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C10H18FNO3 . It has a molecular weight of 219.26 . The compound is typically stored in a dry environment at temperatures between 2-8°C .

Molecular Structure Analysis

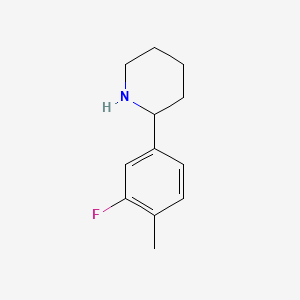

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom . The piperidine ring is substituted at the 4th position with a fluorine atom and at the 3rd position with a hydroxy group . The 1st position of the ring is attached to a carboxylate group, which is further connected to a tert-butyl group .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 300.8±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It has an enthalpy of vaporization of 62.7±6.0 kJ/mol and a flash point of 135.7±27.9 °C . The compound has a molar refractivity of 53.7±0.4 cm3 and a molar volume of 189.6±5.0 cm3 .Scientific Research Applications

Stereoselective Syntheses : Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate and its derivatives are used in stereoselective syntheses. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives react with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield, demonstrating the utility of these compounds in producing specific stereochemical configurations (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Cascade Reactions to Pipecolic Acid Derivatives : The vinylfluoro group in these compounds can act as an acetonyl cation equivalent under acidic conditions. This property is utilized in a cascade of reactions leading to pipecolic acid derivatives, showcasing the unique reactivity of these compounds (Purkayastha, Shendage, Froehlich, & Haufe, 2010).

Preparation of Substituted Piperidines : These compounds serve as scaffolds for the preparation of substituted piperidines. For example, the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate is a key step in producing various substituted piperidines (Harmsen, Sydnes, Törnroos, & Haug, 2011).

Enzymatic C-Demethylation in Drug Metabolism : In the study of novel dipeptidyl peptidase-4 inhibitors, this compound analogs are used to investigate metabolic reactions like hydroxylation and carbonyl reduction in liver microsomes (Yoo, Chung, Lee, Lee, Kang, & Kim, 2008).

Antibacterial Agents Synthesis : Compounds like this compound are synthesized and tested for antibacterial activities. For instance, 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and related compounds have been prepared and evaluated for their antibacterial properties (Bouzard et al., 1989).

Development of Photomechanical Crystals : Tert-butyl esters of 4-fluoroanthracene-9-carboxylic acid, a related compound, have been used to grow highly branched photomechanical microcrystals, demonstrating potential applications in material science (Al‐Kaysi, Tong, Al-Haidar, Zhu, & Bardeen, 2017).

Fluorous Synthesis Applications : Analogues of tert-butyl alcohol, including fluorinated derivatives, have been prepared for use in fluorous synthesis, highlighting the utility of such compounds in organic synthesis (Pardo, Cobas, Guitián, & Castedo, 2001).

Radiosynthesis for Cancer Imaging : Research includes the development of radiolabeled inhibitors for imaging monocarboxylate transporters in cancers, using fluorinated analogs of α-cyano-4-hydroxycinnamic acid, which is related to this compound (Sadeghzadeh et al., 2019).

Fluorination in Medicinal Chemistry : 4-Fluoropyrrolidine derivatives, related to this compound, are used in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors. This highlights the importance of fluorinated compounds in drug development (Singh & Umemoto, 2011).

Mechanism of Action

Safety and Hazards

The safety information for Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAKOAFETOZBLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-iodo-4-[2-(methylsulfamoyl)ethyl]phenyl]acetamide](/img/structure/B571814.png)

![[1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol](/img/structure/B571825.png)

![tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate](/img/structure/B571826.png)

![tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B571829.png)

![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B571830.png)

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B571833.png)